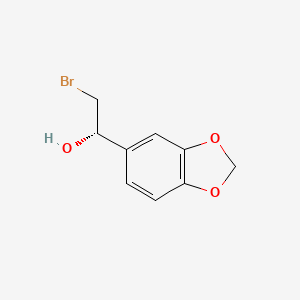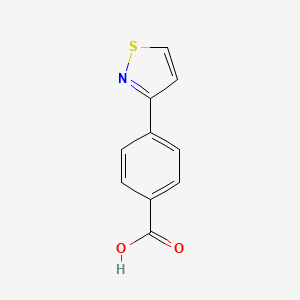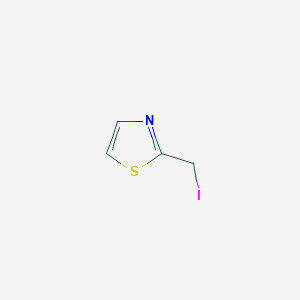
(3-Bromopyridin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C₆H₇BrN₂O₂S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the third position and a methanesulfonamide group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method starts with the bromination of 4-pyridinemethanol to yield 3-bromo-4-pyridinemethanol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopyridin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or sulfur atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-aminopyridin-4-yl)methanesulfonamide, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(3-Bromopyridin-4-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Bromopyridin-4-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The methanesulfonamide group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloropyridin-4-yl)methanesulfonamide
- (3-Fluoropyridin-4-yl)methanesulfonamide
- (3-Iodopyridin-4-yl)methanesulfonamide
Uniqueness
(3-Bromopyridin-4-yl)methanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications. Additionally, the methanesulfonamide group provides a balance of hydrophilicity and lipophilicity, making the compound versatile in different chemical environments.
Propriétés
Formule moléculaire |
C6H7BrN2O2S |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
(3-bromopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Clé InChI |
SXGIMSMRLOTSOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CS(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






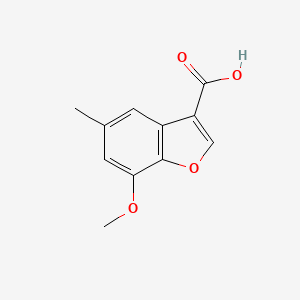
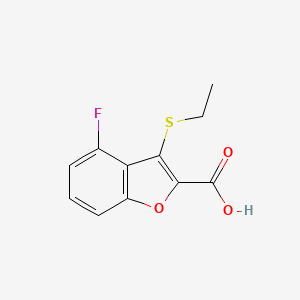



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
